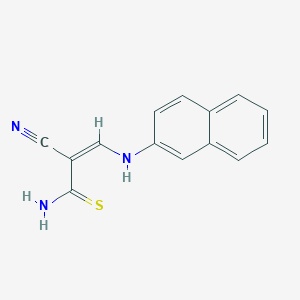

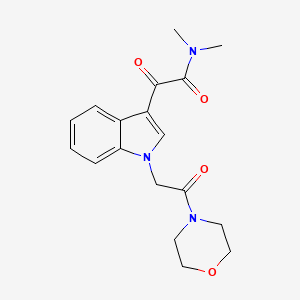

1-(Quinoxalin-6-ylcarbonyl)-1,2,3,6-tetrahydropyridine

Vue d'ensemble

Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It’s a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . Some quinoxalin-6-yl derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . A simple and efficient protocol has been developed for the synthesis of quinoxalines. In the synthesis, the reaction of 1,2-phenylenediamines and phenacyl bromide were carried out using pyridine as a catalyst in THF at room temperature to give quinoxalines .Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . It contains a total of 25 atoms; 9 Hydrogen atoms, 10 Carbon atoms, 5 Nitrogen atoms, and 1 Oxygen atom .Chemical Reactions Analysis

The most common method for quinoxaline synthesis is the condensation of an aryl-1,2-diamine with 1,2-diketone compounds . The reactions of phenacyl halides with phenylene 1,2-diamines were also reported to give quinoxalines via condensation-oxidation process in different catalyst and/or medium .Propriétés

IUPAC Name |

3,6-dihydro-2H-pyridin-1-yl(quinoxalin-6-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h1-2,4-7,10H,3,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXTWGUTMRESPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)C(=O)C2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Quinoxalin-6-ylcarbonyl)-1,2,3,6-tetrahydropyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

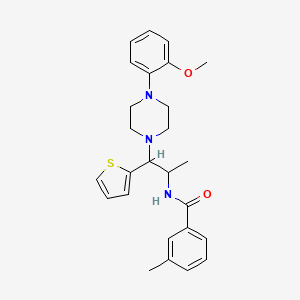

![ethyl 6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546267.png)

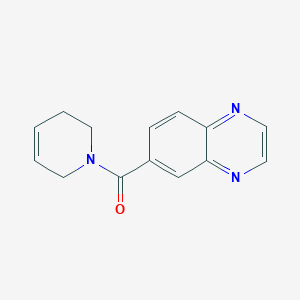

![6-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}nicotinamide](/img/structure/B2546270.png)

![3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2546273.png)

![5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2546276.png)

![2-Chloro-5-[(4-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2546278.png)

![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546283.png)

![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)

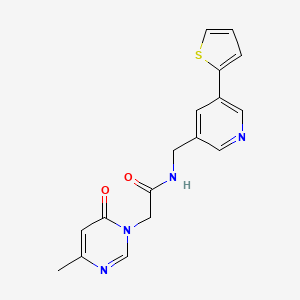

![1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2546285.png)